1-(3,4,5-Trimethoxyphenyl)ethanamine
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Overview
Description
Mechanism of Action
Target of Action
1-(3,4,5-Trimethoxyphenyl)ethanamine, also known as mescaline, is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class It is known for its hallucinogenic effects, which are comparable to those of lsd and psilocybin .
Mode of Action
It is known to produce hallucinogenic effects . As with LSD, synesthesia can occur, especially with the help of music .
Biochemical Pathways
The Trimethoxyphenyl (TMP) group, which is part of the structure of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Pharmacokinetics
Mescaline, a compound with a similar structure, has an elimination half-life of 6 hours .
Result of Action
It is known to produce hallucinogenic effects .
Action Environment
It is known that mescaline occurs naturally in several species of cacti , suggesting that the compound may be stable in various environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(3,4,5-Trimethoxyphenyl)ethanamine is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of this compound are diverse and significant. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Molecular Mechanism
The exact molecular mechanism of this compound is not clearly defined. The central nervous system effects of similar compounds appear to involve stimulation of both serotonin and dopamine receptors . In experimental studies, these effects can be blocked by either serotonin antagonists such as methysergide or dopamine antagonists such as haloperidol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine typically involves the reduction of 3,4,5-trimethoxyphenylacetone using reductive amination. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified using crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Research is ongoing into its potential use in treating mental health disorders such as depression and PTSD.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone. Similar compounds include:
3,4-Methylenedioxyamphetamine (MDA): Known for its empathogenic and stimulant effects.
3,4-Methylenedioxymethamphetamine (MDMA):
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a longer duration of action compared to mescaline.
These compounds share structural similarities but differ in their pharmacological effects and potency, highlighting the unique properties of this compound .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378123 |
Source
|
Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121082-99-3 |
Source
|
Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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